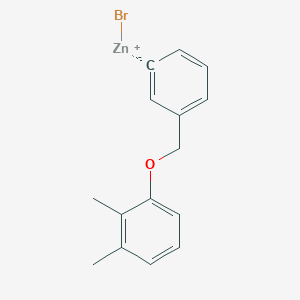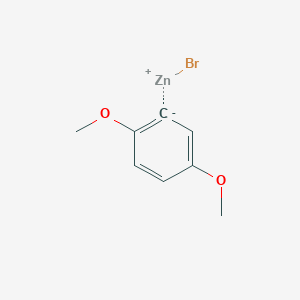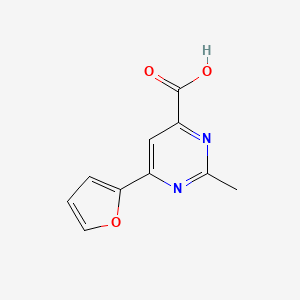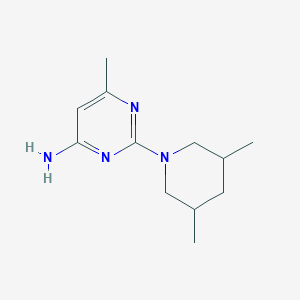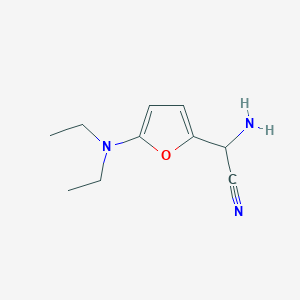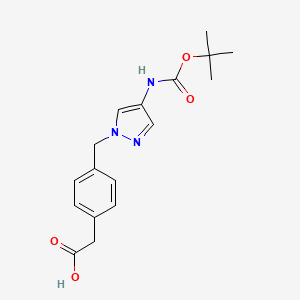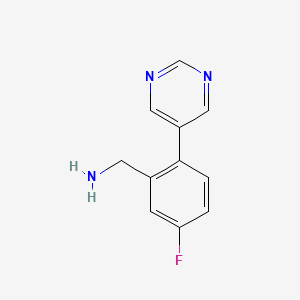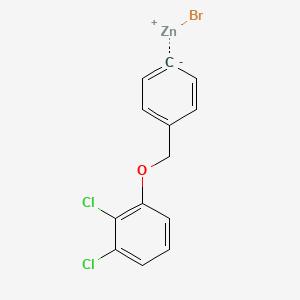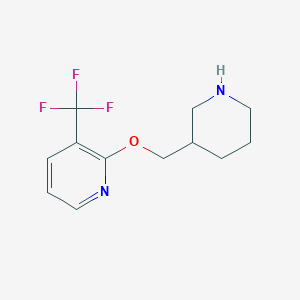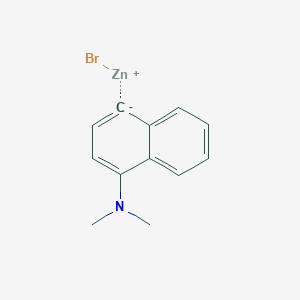
(4-(Dimethylamino)naphthalen-1-yl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Dimethylamino)naphthalen-1-yl)zinc bromide, 0.50 M in THF: is an organozinc compound used in various chemical reactions and research applications. This compound is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the dimethylamino group and the naphthalene ring structure makes it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Dimethylamino)naphthalen-1-yl)zinc bromide typically involves the reaction of 4-(Dimethylamino)naphthalene with a zinc bromide source in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
4−(Dimethylamino)naphthalene+ZnBr2→(4−(Dimethylamino)naphthalen−1−yl)zincbromide
The reaction conditions often include low temperatures and the use of a dry, oxygen-free environment to ensure the stability of the organozinc compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (4-(Dimethylamino)naphthalen-1-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alkyl halides, aryl halides, and other electrophiles.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the naphthalene ring and the organic halide.
Scientific Research Applications
Chemistry: In chemistry, (4-(Dimethylamino)naphthalen-1-yl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is valuable in the synthesis of complex organic molecules and natural products.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound can be used in the synthesis of biologically active molecules and pharmaceuticals. Its role in forming carbon-carbon bonds makes it a useful tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to participate in various chemical reactions makes it a versatile reagent in manufacturing processes.
Mechanism of Action
The mechanism of action of (4-(Dimethylamino)naphthalen-1-yl)zinc bromide involves the formation of reactive intermediates that facilitate the desired chemical transformations. In substitution reactions, the zinc bromide moiety acts as a leaving group, allowing the nucleophile to attack the electrophilic center. In coupling reactions, the organozinc compound forms a complex with the catalyst, which then undergoes oxidative addition and reductive elimination to form the new carbon-carbon bond.
Comparison with Similar Compounds
(4-(Dimethylamino)phenyl)zinc bromide: Similar structure but with a phenyl ring instead of a naphthalene ring.
(4-(Dimethylamino)pyridyl)zinc bromide: Contains a pyridine ring, offering different reactivity and applications.
Uniqueness: The presence of the naphthalene ring in (4-(Dimethylamino)naphthalen-1-yl)zinc bromide provides unique electronic and steric properties, making it more suitable for certain reactions compared to its phenyl or pyridyl counterparts. The dimethylamino group also enhances its nucleophilicity and reactivity in various chemical transformations.
Properties
Molecular Formula |
C12H12BrNZn |
|---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
bromozinc(1+);N,N-dimethyl-4H-naphthalen-4-id-1-amine |
InChI |
InChI=1S/C12H12N.BrH.Zn/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12;;/h3-6,8-9H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
GKMSWKJFYOPREL-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=[C-]C2=CC=CC=C21.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


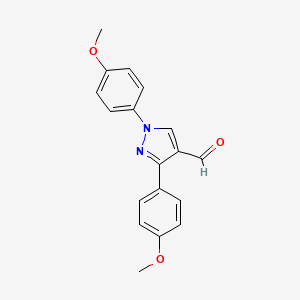
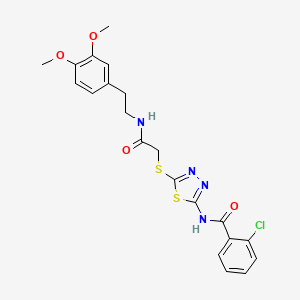
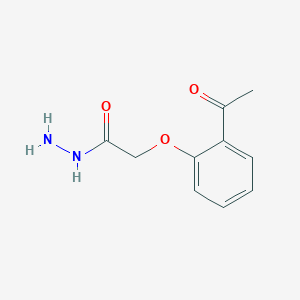
![4-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880877.png)
